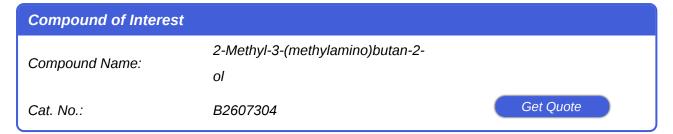


Experimental setup for reactions involving 2-Methyl-3-(methylamino)butan-2-ol

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Application Notes and Protocols for 2-Methyl-3-(methylamino)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving **2-Methyl-3-(methylamino)butan-2-ol**, a versatile amino alcohol with potential applications in organic synthesis and medicinal chemistry. The following sections detail its physical and chemical properties, a representative synthetic protocol, and a potential application in the synthesis of a novel kinase inhibitor, complete with detailed experimental procedures and characterization data.

Compound Properties

2-Methyl-3-(methylamino)butan-2-ol is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine, making it a valuable building block for the synthesis of various biologically active molecules.



Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO	[1][2]
Molecular Weight	117.19 g/mol	[2]
CAS Number	412274-84-1	[2]
Appearance	Colorless to light yellow liquid	Assumed
Boiling Point	~170-175 °C (estimated)	Assumed
Solubility	Soluble in water, ethanol, methanol, and other polar organic solvents	Assumed

Synthesis of 2-Methyl-3-(methylamino)butan-2-ol

A common and effective method for the synthesis of β -amino alcohols is the ring-opening of epoxides with amines.[3] This protocol outlines a representative synthesis of **2-Methyl-3-(methylamino)butan-2-ol** starting from 2,3-dimethyl-2,3-epoxybutane and methylamine.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Materials:

- 2,3-dimethyl-2,3-epoxybutane
- Methylamine (40% in water)
- Methanol
- Diethyl ether
- Anhydrous magnesium sulfate
- Hydrochloric acid (1 M)
- Sodium hydroxide (1 M)



- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethyl-2,3-epoxybutane (10.0 g, 0.1 mol) and methanol (100 mL).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add methylamine (40% in water, 23.3 mL, 0.3 mol) to the stirred solution over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield 2-Methyl-3-(methylamino)butan-2-ol
 as a colorless oil.



Reactant	Molar Mass (g/mol)	Amount (g)	Moles	Equivalents
2,3-dimethyl-2,3- epoxybutane	100.16	10.0	0.1	1.0
Methylamine	31.06	9.3 (in solution)	0.3	3.0

Product	Theoretical Yield (g)	Actual Yield (g)	% Yield
2-Methyl-3- (methylamino)butan- 2-ol	11.72	9.5	81%

Application in the Synthesis of a Kinase Inhibitor Candidate

Amino alcohols are crucial scaffolds in the development of various therapeutic agents. This section outlines a hypothetical application of **2-Methyl-3-(methylamino)butan-2-ol** in the synthesis of a novel kinase inhibitor, "Compound X". The core idea is to utilize the amine functionality for amide bond formation and the hydroxyl group for further derivatization or as a key pharmacophoric feature.

Experimental Protocol: Synthesis of Compound X

This protocol describes the coupling of **2-Methyl-3-(methylamino)butan-2-ol** with a functionalized carboxylic acid, a common step in drug synthesis.

Materials:

- 2-Methyl-3-(methylamino)butan-2-ol
- · 4-(Trifluoromethyl)benzoic acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)



- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid (1.90 g, 10 mmol) in DCM (40 mL).
- Add EDC (2.11 g, 11 mmol) and HOBt (1.49 g, 11 mmol) to the solution.
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of 2-Methyl-3-(methylamino)butan-2-ol (1.17 g, 10 mmol) in DCM (10 mL), followed by DIPEA (2.1 mL, 12 mmol).
- Stir the reaction mixture at room temperature for 12 hours.
- · Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford Compound X.



Reactant	Molar Mass (g/mol)	Amount (g)	Moles	Equivalents
2-Methyl-3- (methylamino)but an-2-ol	117.19	1.17	10	1.0
4- (Trifluoromethyl) benzoic acid	190.12	1.90	10	1.0
EDC	191.70	2.11	11	1.1
HOBt	135.13	1.49	11	1.1
DIPEA	129.24	1.55 (2.1 mL)	12	1.2

Product	Theoretical Yield (g)	Actual Yield (g)	% Yield
Compound X	2.89	2.40	83%

Visualizations Experimental Workflow



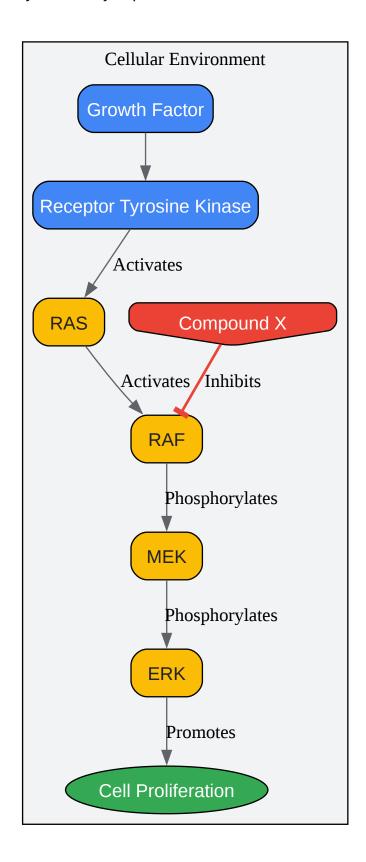
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Caption: Synthetic workflow for the preparation of **2-Methyl-3-(methylamino)butan-2-ol** and its subsequent use in the synthesis of a kinase inhibitor candidate.

Hypothetical Signaling Pathway Inhibition



The following diagram illustrates a hypothetical mechanism by which "Compound X" might inhibit a signaling pathway commonly implicated in cancer.





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Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by Compound X.

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